molecular formula C17H16N2S B14187694 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole CAS No. 917898-76-1

1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B14187694
CAS No.: 917898-76-1
M. Wt: 280.4 g/mol
InChI Key: KLISHCMBSWSQFC-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection . Another method involves the use of thiophosgene, which reacts with amines to form isothiocyanates. thiophosgene is highly toxic and requires careful handling .

Industrial Production Methods

For industrial production, the synthesis of isothiocyanates often involves the use of safer and more cost-effective reagents. One such method includes the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO . This method is advantageous due to its lower toxicity and higher yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific structure, which combines an isothiocyanate group with a dihydroindole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

917898-76-1

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2-isothiocyanatophenyl)-3,3-dimethyl-2H-indole

InChI

InChI=1S/C17H16N2S/c1-17(2)11-19(15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)18-12-20/h3-10H,11H2,1-2H3

InChI Key

KLISHCMBSWSQFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3N=C=S)C

Origin of Product

United States

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